(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl
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Overview
Description
(2R,3S)-3-aminobicyclo[222]octane-2-carboxylic acid hydrochloride is a chiral bicyclic amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-carbonyl-bicyclo[2.2.2]octane-2-formate.
Reductive Amination: This step involves the reductive amination of the starting material to introduce the amino group.
Basic Configuration Inversion: The configuration of the resulting compound is inverted to achieve the desired stereochemistry.
Hydrogenation: The protecting group is removed via hydrogenation to yield the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves:
Large-Scale Reductive Amination: Using industrial-grade reagents and catalysts to ensure high efficiency.
Configuration Inversion and Hydrogenation: These steps are scaled up with appropriate reaction vessels and conditions to maintain the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the synthesis of polymers and other industrially relevant materials
Mechanism of Action
The mechanism of action of (2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate: This compound has a similar structure but different stereochemistry.
8-azabicyclo[3.2.1]octane: Another bicyclic compound with different functional groups and applications
Uniqueness
(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8-6-3-1-5(2-4-6)7(8)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H/t5?,6?,7-,8+;/m1./s1 |
InChI Key |
JROUSUXEZHOWGD-ZKHXDZLWSA-N |
Isomeric SMILES |
C1CC2CCC1[C@H]([C@H]2N)C(=O)O.Cl |
Canonical SMILES |
C1CC2CCC1C(C2N)C(=O)O.Cl |
Origin of Product |
United States |
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